![molecular formula C21H21F2N3O5S B1237916 N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)
N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Lead Optimization in Drug Development
N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide and related compounds have been explored in the context of drug development, particularly in optimizing lead compounds for better pharmacokinetic properties. Humphreys et al. (2003) discussed how small molecular changes in similar compounds can dramatically alter their disposition, highlighting the importance of in vitro liver microsomal stability in the lead optimization process for compounds with metabolic liabilities (Humphreys et al., 2003).
Anti-tumor Potential
Research by Qi Hao-fei (2011) synthesized novel isoxazoline compounds using a key intermediate related to this compound. Preliminary biological activity tests showed that some of these compounds exhibited better anti-tumor activities (Qi Hao-fei, 2011).
Plant Growth Regulation
The related compound mefluidide, which shares structural similarities with this compound, has been shown to influence plant growth and reproduction. Studies have demonstrated its capability to protect plants from chilling injury and its use as a growth regulator in agriculture. Tseng and Li (1984) found that mefluidide can protect chilling-sensitive plants from injury, suggesting its potential as a tool in studying temperature stress mechanisms in plants (Tseng & Li, 1984).
Antibacterial Activity
Research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which is structurally related to this compound, indicated potential antibacterial properties. Iqbal et al. (2017) synthesized acetamide derivatives and evaluated their antibacterial potentials, with some compounds showing moderate inhibitor effects against certain bacterial strains (Iqbal et al., 2017).
Propiedades
Fórmula molecular |
C21H21F2N3O5S |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-ethoxyanilino]acetamide |
InChI |
InChI=1S/C21H21F2N3O5S/c1-4-30-17-8-6-16(7-9-17)26(32(28,29)21-13(2)25-31-14(21)3)12-20(27)24-15-5-10-18(22)19(23)11-15/h5-11H,4,12H2,1-3H3,(H,24,27) |
Clave InChI |
XBKVDFVQUCOXRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=C(ON=C3C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=C(ON=C3C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


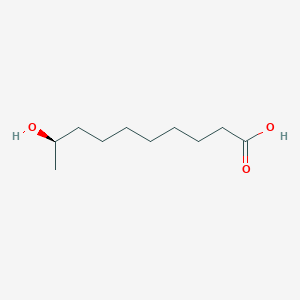
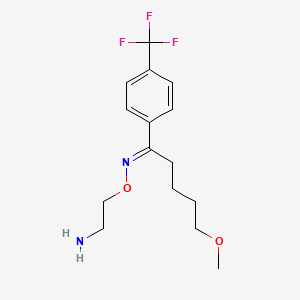
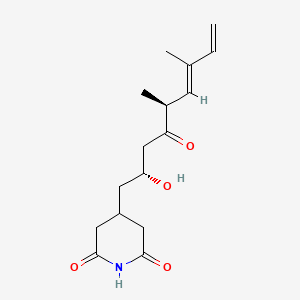
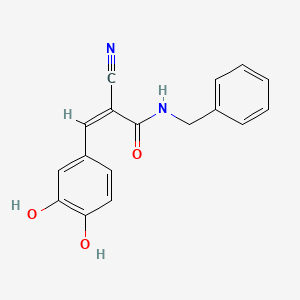
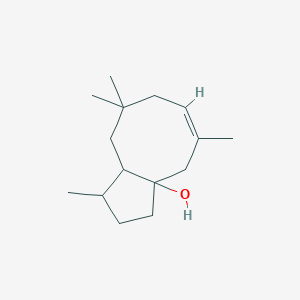
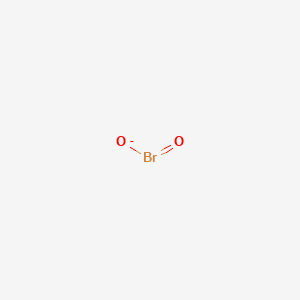
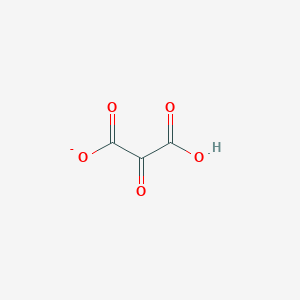
![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)
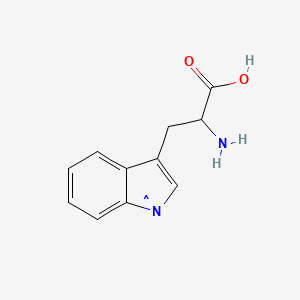
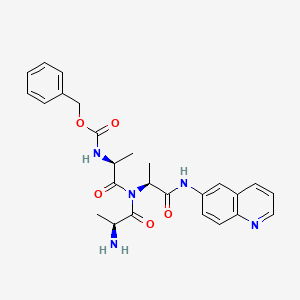



![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)
